N-(dibenzylcarbamothioyl)cyclohexanecarboxamide
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Overview
Description
N-(dibenzylcarbamothioyl)cyclohexanecarboxamide is a compound belonging to the class of acylthiourea derivatives. These compounds are known for their versatile biological activities and are often used as building blocks in the synthesis of various heterocyclic compounds . The compound has a molecular formula of C22H26N2OS and a molecular weight of 366.52 g/mol .
Preparation Methods
The synthesis of N-(dibenzylcarbamothioyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarbonyl chloride with potassium thiocyanate in acetone, followed by the addition of dibenzylamine . The reaction mixture is then stirred and refluxed, resulting in the formation of the desired compound. The white solid product is filtered, washed with water, and dried in vacuo .
Chemical Reactions Analysis
N-(dibenzylcarbamothioyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(dibenzylcarbamothioyl)cyclohexanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(dibenzylcarbamothioyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. For instance, it can bind to the DprE1 enzyme in Mycobacterium tuberculosis, inhibiting its activity and thereby exerting its antibacterial effects . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, stabilizing the binding and enhancing its efficacy .
Comparison with Similar Compounds
N-(dibenzylcarbamothioyl)cyclohexanecarboxamide can be compared with other acylthiourea derivatives, such as:
N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide: This compound has similar biological activities but differs in its molecular structure and specific interactions.
N-(4-methoxyphenylcarbamothioyl)cyclohexanecarboxamide: Another derivative with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific molecular interactions and the range of applications it offers in various fields of research .
Properties
IUPAC Name |
N-(dibenzylcarbamothioyl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2OS/c25-21(20-14-8-3-9-15-20)23-22(26)24(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-2,4-7,10-13,20H,3,8-9,14-17H2,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTKLFGOROVLKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(=S)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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